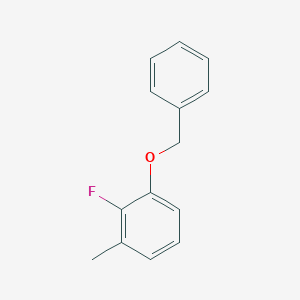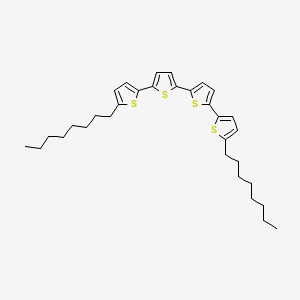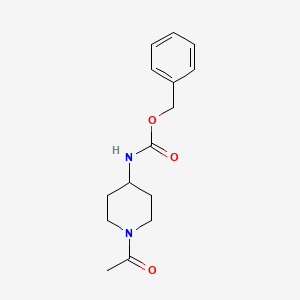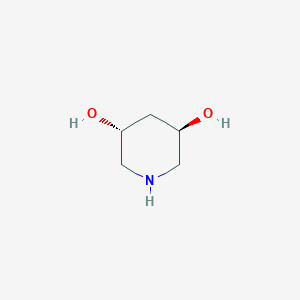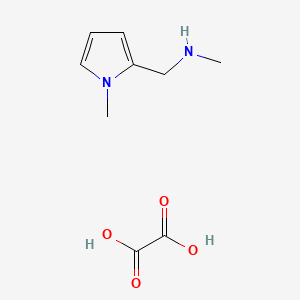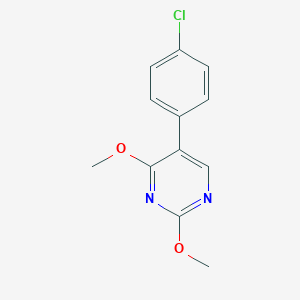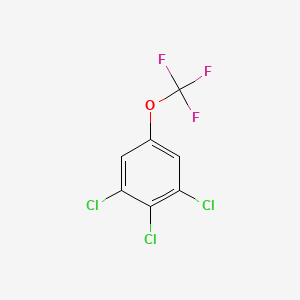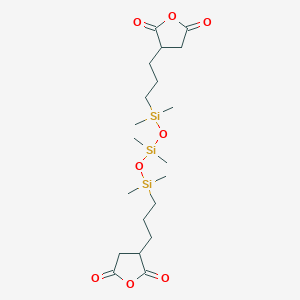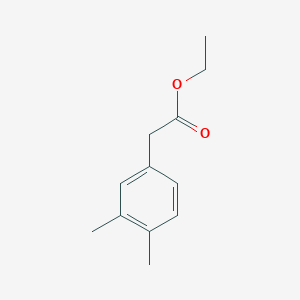
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% (2C4TFA) is a widely used chemical reagent in organic synthesis. It is a colorless, volatile liquid with a pungent odor. It is a versatile reagent that is used in a variety of laboratory experiments, including synthesizing organic compounds, catalyzing reactions, and as a solvent.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is widely used in organic synthesis and is often used to catalyze reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in many laboratory experiments. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
Mecanismo De Acción
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is an aniline derivative that is used as a reagent in organic synthesis. It is a strong acid and can act as a proton donor in reactions. It is also a nucleophile and can act as a reactant in substitution reactions. Additionally, it can act as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has been studied for its potential effects on the biochemical and physiological systems of the body. In animal studies, it has been shown to have an effect on the central nervous system, causing sedation and muscle relaxation. It has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate. Additionally, it has been shown to have an effect on the endocrine system, causing an increase in hormone release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also a relatively inexpensive reagent and is readily available. Additionally, it is a relatively stable reagent and can be stored for extended periods of time.
However, there are some limitations to using 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% in laboratory experiments. It is a volatile liquid and can easily evaporate in the presence of heat. Additionally, it is a strong acid and can cause corrosion of glassware if not handled properly. Furthermore, it is a toxic substance and should be handled with care.
Direcciones Futuras
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has many potential future directions for research. It could be used to synthesize new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to develop new polymers, dyes, and other materials. Finally, it could be used to develop new methods for synthesizing organic compounds.
Métodos De Síntesis
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is typically synthesized by the reaction of aniline and trifluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically run in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and is typically run at temperatures between -10 and 0°C. The reaction typically produces a 95% yield of 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%.
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMFRIDLDMKZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethylsulfonyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

